molecular formula C18H18N4O2 B4434737 1-(4-methoxyphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

1-(4-methoxyphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4434737
M. Wt: 322.4 g/mol
InChI Key: AGDMDTNOKYWSDZ-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as MDPT, is a chemical compound that belongs to the class of triazole compounds. It has been studied for its potential application in various scientific research fields, such as medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves the inhibition of the reuptake of dopamine and serotonin by their respective transporters, leading to an increase in the extracellular levels of these neurotransmitters. This, in turn, leads to the activation of downstream signaling pathways, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to exhibit various biochemical and physiological effects, such as increased locomotor activity, enhanced cognitive function, and decreased anxiety and depression-like behaviors. It has also been found to exhibit neuroprotective effects against oxidative stress and inflammation-induced neuronal damage.

Advantages and Limitations for Lab Experiments

1-(4-methoxyphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has various advantages for lab experiments, such as its high affinity for DAT and SERT, making it a potential candidate for the development of new antidepressant and antipsychotic drugs. However, it also has some limitations, such as its potential toxicity and lack of selectivity for DAT and SERT over other neurotransmitter transporters.

Future Directions

There are various future directions for the study of 1-(4-methoxyphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, such as the development of more selective and potent compounds that exhibit a higher affinity for DAT and SERT. The study of the pharmacokinetics and pharmacodynamics of 1-(4-methoxyphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide in vivo is also an important area of future research. Additionally, the potential application of 1-(4-methoxyphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease, should be explored.

Scientific Research Applications

1-(4-methoxyphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential application in various scientific research fields. It has been found to exhibit significant affinity for the dopamine transporter (DAT) and the serotonin transporter (SERT), making it a potential candidate for the development of new antidepressant and antipsychotic drugs. 1-(4-methoxyphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential application in the treatment of Parkinson's disease, as it has been found to exhibit neuroprotective effects against dopaminergic neuron damage.

properties

IUPAC Name

1-(4-methoxyphenyl)-N,5-dimethyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-13-17(18(23)21(2)14-7-5-4-6-8-14)19-20-22(13)15-9-11-16(24-3)12-10-15/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDMDTNOKYWSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-methoxyphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

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